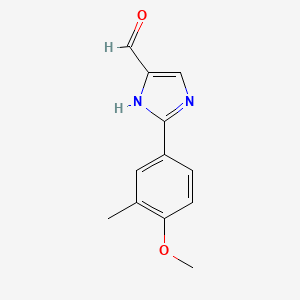
2-(4-Methoxy-3-methylphenyl)-1H-imidazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxy-3-methylphenyl)-1H-imidazole-5-carbaldehyde is a chemical compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science. This particular compound features a methoxy and methyl group attached to a phenyl ring, which is further connected to an imidazole ring with an aldehyde functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-3-methylphenyl)-1H-imidazole-5-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxy-3-methylbenzaldehyde and glyoxal.
Formation of Imidazole Ring: The aldehyde group of 4-methoxy-3-methylbenzaldehyde reacts with glyoxal in the presence of ammonium acetate to form the imidazole ring.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or acetic acid under reflux conditions for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2-(4-Methoxy-3-methylphenyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 2-(4-Methoxy-3-methylphenyl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-(4-Methoxy-3-methylphenyl)-1H-imidazole-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
2-(4-Methoxy-3-methylphenyl)-1H-imidazole-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide.
作用机制
The mechanism of action of 2-(4-Methoxy-3-methylphenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
2-(4-Methoxyphenyl)-1H-imidazole-5-carbaldehyde: Lacks the methyl group on the phenyl ring.
2-(3-Methylphenyl)-1H-imidazole-5-carbaldehyde: Lacks the methoxy group on the phenyl ring.
2-Phenyl-1H-imidazole-5-carbaldehyde: Lacks both the methoxy and methyl groups on the phenyl ring.
Uniqueness
2-(4-Methoxy-3-methylphenyl)-1H-imidazole-5-carbaldehyde is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific biological targets, making it a valuable compound for research and development.
生物活性
2-(4-Methoxy-3-methylphenyl)-1H-imidazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Chemical Formula : C12H14N2O2
- Molecular Weight : 218.25 g/mol
- Structure : The compound features an imidazole ring, which is known for its role in various biological systems, and a methoxy-substituted phenyl group that enhances its lipophilicity.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown efficacy against various bacterial strains. For example, studies have demonstrated that related imidazole compounds possess minimum inhibitory concentrations (MIC) ranging from 62.5 µg/mL to 125 µg/mL against pathogens such as E. coli and S. aureus .
Anticancer Activity
The imidazole scaffold is recognized for its anticancer potential. Recent studies have highlighted the ability of imidazole derivatives to inhibit cancer cell proliferation. For instance, compounds with similar structures have been shown to induce apoptosis in breast cancer cells (MDA-MB-231) and inhibit microtubule assembly, suggesting a mechanism involving disruption of cell division .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 | TBD | Apoptosis induction |
| Related Imidazole Derivative | HCT116 (Colon) | 0.64 | Microtubule destabilization |
Anti-inflammatory Activity
Imidazole derivatives have also been investigated for their anti-inflammatory effects. The presence of the imidazole ring contributes to the inhibition of pro-inflammatory cytokines, which is crucial in managing chronic inflammatory diseases .
- Enzyme Inhibition : Many imidazole compounds act as inhibitors of enzymes involved in cancer progression and inflammation. For example, they may inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation.
- Apoptosis Induction : The ability to trigger programmed cell death in tumor cells is a critical aspect of their anticancer activity. This is often mediated through the activation of caspases and other apoptotic pathways.
- Microtubule Disruption : Some derivatives have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.
Study on Anticancer Properties
A study focused on a series of imidazole derivatives demonstrated potent antiproliferative activity against various cancer cell lines, including colon and lung cancers. The lead compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a novel anticancer agent .
Antimicrobial Evaluation
Another investigation evaluated the antimicrobial efficacy of synthesized imidazole derivatives against a panel of bacterial strains. Results indicated that certain modifications enhanced their antibacterial activity significantly compared to traditional antibiotics .
属性
分子式 |
C12H12N2O2 |
|---|---|
分子量 |
216.24 g/mol |
IUPAC 名称 |
2-(4-methoxy-3-methylphenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C12H12N2O2/c1-8-5-9(3-4-11(8)16-2)12-13-6-10(7-15)14-12/h3-7H,1-2H3,(H,13,14) |
InChI 键 |
SKPMVZDFQUEBMT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C2=NC=C(N2)C=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















